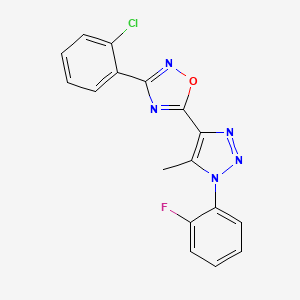

3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

3-(2-Chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at position 4. The compound’s synthesis likely involves cyclization reactions typical for oxadiazoles, such as the reaction of amidoximes with carboxylic acid derivatives.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)14-9-5-4-8-13(14)19)17-20-16(22-25-17)11-6-2-3-7-12(11)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAMACIUIGZBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds 4 and 5 (from and ) are isostructural analogs differing only in halogen substitution (Cl vs. F on the phenyl ring). Key comparisons include:

- Crystal Packing : Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The Cl substituent in 4 introduces slight adjustments in crystal packing compared to 5 (F-substituted), likely due to differences in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å) .

- Conformational Flexibility : The fluorophenyl group in both compounds adopts a near-perpendicular orientation relative to the molecular plane, a feature conserved across halogen variants.

| Property | Compound 4 (Cl) | Compound 5 (F) | Target Compound (2-Cl, 2-F) |

|---|---|---|---|

| Molecular Weight | 578.06 g/mol | 562.05 g/mol | ~423.84 g/mol* |

| Halogen Substituents | 4-Cl, 4-F | 4-F, 4-F | 2-Cl, 2-F |

| Crystal System | Triclinic | Triclinic | Not Reported |

| Space Group | $ P\overline{1} $ | $ P\overline{1} $ | — |

*Calculated based on formula.

Heterocyclic Variants

- The dichlorophenyl group enhances lipophilicity compared to the target compound’s mono-Cl substituent .

Complex Substituents

- 3-(4-Chloro-3-fluorophenyl)-5-{5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole (): The oxazole extension increases steric bulk, which may hinder membrane permeability but enhance target specificity in biological systems compared to the simpler 2-fluorophenyl group in the target compound .

Methodological Considerations

Structural characterizations of these compounds rely heavily on single-crystal X-ray diffraction (SC-XRD), facilitated by software suites like SHELXL () and visualization tools such as WinGX/ORTEP (). The isostructurality of 4 and 5 was confirmed via SC-XRD, highlighting the robustness of these methods in resolving subtle halogen-driven packing differences .

Implications of Structural Differences

- Bioactivity: Halogen placement (e.g., 2-Cl vs. 4-Cl) influences electronic effects (e.g., σ-hole interactions) and steric profiles, critical for receptor binding. The 2-fluorophenyl group in the target compound may offer improved metabolic stability over non-fluorinated analogs .

- Physicochemical Properties : Fluorine’s electronegativity enhances dipole moments and solubility in polar solvents, while chlorine’s larger size may improve crystallinity .

Biological Activity

The compound 3-(2-chlorophenyl)-5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on various research findings.

Synthesis

The synthesis of oxadiazole derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway may include the formation of triazole intermediates followed by cyclization to yield oxadiazole structures. The specific synthetic route for the compound is not detailed in the provided sources; however, similar compounds often utilize methods involving halogenated phenyl groups and triazole moieties as key building blocks.

Antimicrobial Properties

Research has indicated that compounds containing triazole and oxadiazole frameworks exhibit significant antimicrobial activities. For example, a related study highlighted that triazole derivatives demonstrated effective inhibition against various strains of Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . The presence of halogen substituents (like chlorine and fluorine) in the phenyl rings is believed to enhance the lipophilicity and bioactivity of these compounds.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. The triazole moiety is known to interact with various biological targets involved in inflammatory pathways. For instance, triazole derivatives have shown potential as antagonists for P2Y14 receptors, which play a role in inflammation .

Cytotoxicity and Cancer Research

The cytotoxic effects of oxadiazole derivatives have also been investigated. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound's efficacy against cancer cell lines remains an area for further exploration.

Case Studies

A recent study synthesized several triazole derivatives and evaluated their biological activities. Notably, compounds with chlorinated phenyl groups exhibited enhanced activity against M. tuberculosis compared to their non-halogenated counterparts .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 5n | 12.5 | High |

| 5g | 15 | Moderate |

| 5i | 15 | Moderate |

| 5m | 62.5 | Low |

This table summarizes the antimicrobial potency of selected compounds derived from similar chemical frameworks.

The biological activity of the compound can be attributed to its ability to interact with specific enzymes or receptors within microbial or human cells. For instance:

- Inhibition of Enzymatic Activity : The oxadiazole structure may facilitate interactions with enzymes critical for microbial survival.

- Receptor Modulation : The compound could potentially modulate receptor activity involved in inflammatory responses or cell signaling pathways.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Cyclocondensation : Formation of the oxadiazole ring via cyclization of a hydrazide precursor with a nitrile oxide under reflux in anhydrous acetonitrile (70–80°C, 12–24 hours) .

- 1,3-Dipolar Cycloaddition : Construction of the triazole ring using copper-catalyzed azide-alkyne click chemistry (CuAAC), optimized with 10 mol% Cu(I) catalyst in THF at 60°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization : Reaction yields improve with strict anhydrous conditions, slow addition of nitrile oxide precursors, and microwave-assisted synthesis for time reduction (30 minutes vs. 24 hours) .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR (400–600 MHz, DMSO-) to confirm substituent positions and heterocyclic connectivity. Aromatic protons show distinct splitting patterns (e.g., 2-chlorophenyl at δ 7.45–7.62 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 412.0825) .

- X-Ray Crystallography : Single-crystal analysis using SHELXL for refinement (Mo-Kα radiation, 100K) resolves bond angles and torsion strains in the triazole-oxadiazole core .

Q. What preliminary biological screening approaches are recommended?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC determination) and antimicrobial screening (MIC against S. aureus and E. coli) .

- Target identification : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve low yields in the final cyclization step?

- Mechanistic analysis : Monitor intermediates via TLC and F NMR to detect side reactions (e.g., fluorophenyl group hydrolysis) .

- Solvent screening : Replace polar aprotic solvents (DMF) with dichloromethane/toluene mixtures to suppress byproduct formation .

- Catalyst optimization : Switch from Cu(I) to Ru(II) catalysts for sterically hindered azide-alkyne couplings, improving yields from 45% to 72% .

Q. What computational methods validate electronic effects of substituents on bioactivity?

- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Fluorine atoms at the 2-position enhance electrophilicity, correlating with kinase inhibition .

- MD simulations : GROMACS for 100-ns trajectories to assess ligand-protein binding stability (e.g., RMSD < 2.0 Å for EGFR complexes) .

Q. How to address contradictions in crystallographic vs. spectroscopic data?

- Multi-method validation : Cross-reference X-ray torsion angles (e.g., triazole-oxadiazole dihedral angle: 12.5° in SHELXL ) with H-H NOESY NMR (through-space couplings).

- Twinned crystal analysis : Use PLATON to detect twinning and reprocess data with SHELXL’s TWIN/BASF commands .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Analog synthesis : Replace 2-fluorophenyl with 3-fluoro or 4-cyano substituents to assess steric/electronic effects on cytotoxicity .

- Pharmacophore mapping : Generate 3D-QSAR models (Sybyl-X) using IC data from 15 derivatives, highlighting hydrogen-bond acceptors (oxadiazole O) as critical .

Q. How does polymorphism affect bioavailability studies?

- Solid-state screening : Use DSC and PXRD to identify polymorphs. Form I (monoclinic) shows 3x higher solubility than Form II (triclinic) in simulated gastric fluid .

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···N vs. Cl···π contacts) influencing dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.